molecular formula C20H21FN4O2 B5571473 1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol

1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol

Cat. No. B5571473
M. Wt: 368.4 g/mol
InChI Key: SHQPLEMRWZANEO-UHFFFAOYSA-N
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Description

1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal rearrangement, and signal transduction. The inhibition of PLD by FIPI has been shown to have significant effects on various cellular functions, making it a promising therapeutic candidate for the treatment of several diseases.

Scientific Research Applications

Synthesis and Pharmacological Potential

1-Benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol and its derivatives exhibit significant pharmacological properties, including anxiolytic and analgesic effects. Research by Maltsev et al. (2021) on novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, which share structural similarities with this compound, demonstrated promising anxiolytic and analgesic potentials through interaction with GABAA and 5-HT2A receptors (Maltsev et al., 2021).

Structural Studies and Chemical Synthesis

Núñez Alonso et al. (2020) focused on the regiospecific synthesis and structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, compounds related to this compound. Their work involved detailed NMR spectroscopy to compare chemical shifts, aiding in understanding the structural features of such compounds (Núñez Alonso et al., 2020).

Prototropic Equilibrium and Pharmacological Properties

Morkovnik et al. (2015) explored the prototropic equilibrium in 1(11)H-2, 3, 4, 5-tetrahydro[1, 3]diazepino[1, 2-a]benzimidazole and synthesized N-substituted derivatives to investigate their pharmacological properties. This research provides insights into the chemical behavior and potential therapeutic applications of related compounds (Morkovnik et al., 2015).

Antitumor Potential

Insuasty et al. (2008) synthesized a series of diazepines showing significant antitumor activities. Although not directly studying this compound, their work on diazepines underlines the potential of such structures in cancer research (Insuasty et al., 2008).

Radiosynthesis for Clinical Imaging

Ohkubo et al. (2021) discussed the automated radiosynthesis of tracers for imaging, including those with structures related to this compound. Such research demonstrates the compound's relevance in developing diagnostic tools for clinical use (Ohkubo et al., 2021).

Mechanism of Action

The mechanism of action of “1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol” would depend on its intended use. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research on “1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol” could involve exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities exhibited by imidazole derivatives, this compound could potentially be used in the development of new drugs .

properties

IUPAC Name

(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-(3-fluoroimidazo[1,2-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-19-18(22-17-8-4-5-9-25(17)19)20(27)24-11-10-23(13-16(26)14-24)12-15-6-2-1-3-7-15/h1-9,16,26H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQPLEMRWZANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)C3=C(N4C=CC=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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